molecular formula C17H16N2O6S2 B12200109 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12200109
M. Wt: 408.5 g/mol
InChI Key: GLILFSAMSOGKJP-ZSOIEALJSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic thiazolidinone derivative characterized by a 3-methoxybenzylidene substituent at the 5-position of the thiazolidin-2,4-dione core and a 1,1-dioxido-2,3-dihydrothiophen-3-yl acetamide side chain. Its structure integrates a sulfone moiety and a conjugated benzylidene group, which may influence electronic properties and biological interactions.

Properties

Molecular Formula

C17H16N2O6S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H16N2O6S2/c1-25-13-4-2-3-11(7-13)8-14-16(21)19(17(22)26-14)9-15(20)18-12-5-6-27(23,24)10-12/h2-8,12H,9-10H2,1H3,(H,18,20)/b14-8-

InChI Key

GLILFSAMSOGKJP-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, benzaldehyde derivatives, and thiazolidinone derivatives. Common synthetic routes could involve:

    Formation of the dioxido-dihydrothiophene ring: This could be achieved through oxidation reactions using reagents like hydrogen peroxide or peracids.

    Condensation reactions: The methoxybenzylidene moiety could be introduced via a condensation reaction between a methoxybenzaldehyde and a thiazolidinone derivative.

    Amide bond formation: The final step might involve the formation of an amide bond between the dioxido-dihydrothiophene ring and the thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions could target the dioxido groups or the double bonds in the benzylidene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors and altering signal transduction pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s thiazolidin-2,4-dione core and benzylidene substituent are shared with several derivatives studied in the literature:

Compound Substituent Position/Group Key Structural Features Reference
Target Compound 3-methoxybenzylidene 2,4-dioxo thiazolidinone, sulfone side chain -
2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-methoxybenzylidene 4-oxo-2-thioxo core, thiadiazole side chain
2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(imidazol-1-yl)propyl]acetamide 3-chlorobenzylidene Chloro substituent, imidazole side chain
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide derivatives Varied substituents (e.g., NO₂, Cl) 2-thioxo core, substituted phenyl acetamide

Key Observations :

  • Core Modifications : Replacement of the 2,4-dioxo group (target compound) with a 4-oxo-2-thioxo moiety () reduces polarity and may impact metabolic stability .
Physicochemical Properties
  • NMR Analysis : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (29–36) can localize structural modifications. For the target compound, the 3-methoxybenzylidene group would likely perturb aromatic proton shifts compared to unsubstituted analogues .
  • Solubility : Sulfone and dioxo groups may increase hydrophilicity relative to thioxo or chloro-substituted analogues, as seen in and .
Methodological Considerations
  • Structural Determination : The target compound’s crystal structure (if resolved) may employ SHELXL (), ensuring refinement accuracy comparable to analogues in and .
  • Lumping Strategies: suggests grouping the compound with other thiazolidinones for predictive modeling, given shared core reactivity .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural combination of a thiophene moiety and a thiazolidine ring. Its molecular formula is C17H17N3O5SC_{17}H_{17}N_{3}O_{5}S, with a molecular weight of approximately 393.45 g/mol. The presence of multiple functional groups, such as dioxides, thiazolidinones, and methoxybenzylidene substituents, suggests diverse chemical reactivity and biological interactions.

Research indicates that compounds with similar structural characteristics exhibit various biological activities. For example:

  • Antimicrobial Activity : Compounds related to thiazolidine derivatives have shown significant antimicrobial properties against various pathogens .
  • Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by modulating inflammatory pathways.

1. Antimicrobial Activity

A study evaluating the antimicrobial effects of related compounds found that derivatives of thiazolidine exhibited potent activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential as an anticancer agent .

3. Anti-inflammatory Activity

The compound has been tested for its ability to reduce inflammation in animal models. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Studies

StudyFindingsImplications
Antimicrobial Evaluation Showed effective inhibition against E. coli and S. aureus at low concentrationsPotential for development into new antibiotic therapies
Cancer Cell Line Study Induced apoptosis in breast cancer cells via caspase activationSuggests further investigation as a chemotherapeutic agent
Inflammatory Response Study Reduced TNF-alpha levels in LPS-stimulated macrophagesPossible application in treating chronic inflammatory conditions

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